Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
Overview
Description
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C16H6F5NO31. It is cataloged under CAS number 898288-91-02.
Synthesis Analysis
Unfortunately, the specific synthesis process for Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is not readily available from the search results.Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate contains a total of 33 bonds. These include 27 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 ester3.Chemical Reactions Analysis
The specific chemical reactions involving Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate are not readily available from the search results.Physical And Chemical Properties Analysis
The average mass of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is 355.216 Da and its monoisotopic mass is 355.026794 Da1. Further physical and chemical properties are not readily available from the search results.Safety And Hazards
Specific safety and hazard information for Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is not readily available from the search results.
Future Directions
The specific future directions for research or applications involving Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate are not readily available from the search results.
Please note that while every effort has been made to provide accurate and comprehensive information, further research may be required to obtain more detailed insights into this compound. It is always recommended to consult with a professional in the field for specific inquiries.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1,3-oxazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO3/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(23)8-3-1-7(2-4-8)9-5-22-6-24-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPBFHGEDUEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594469 | |
Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |
CAS RN |
898288-91-0 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-(5-oxazolyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898288-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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